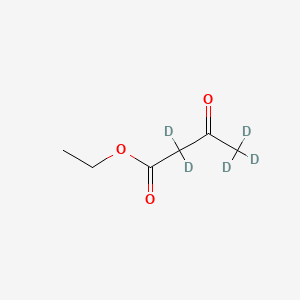
Ethyl acetoacetate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acetoacetate-d5 is a deuterated form of ethyl acetoacetate, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It is a colorless liquid with a fruity odor and is primarily used as a chemical intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d5 can be synthesized through the Claisen condensation of deuterated ethyl acetate. The reaction involves the use of a strong base, such as sodium ethoxide, to form the enolate intermediate, which then undergoes condensation to produce this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with deuterated ethanol. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetoacetate-d5 undergoes various chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted products.
Condensation Reactions: It participates in condensation reactions to form heterocyclic compounds such as pyridines, quinolines, and pyrazoles.
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides, acyl chlorides
Condensation Reagents: Aldehydes, ketones
Major Products:
- Substituted acetoacetates
- Heterocyclic compounds
Scientific Research Applications
Ethyl acetoacetate-d5 is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl acetoacetate-d5 involves its ability to form enolate ions, which can undergo nucleophilic substitution and addition reactions. The enolate form is stabilized by resonance, allowing it to participate in various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the synthesis of heterocyclic structures.
Comparison with Similar Compounds
Ethyl acetoacetate-d5 is similar to other β-keto esters such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness: The presence of deuterium atoms in this compound makes it particularly useful in isotopic labeling studies and NMR spectroscopy, providing insights into reaction mechanisms and molecular structures .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2 |
InChI Key |
XYIBRDXRRQCHLP-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















